Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-
Description
"Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-" is a ketone derivative featuring an imidazo[2,1-b]thiazole core substituted at the 5-position with a phenyl group. For instance, imidazo[2,1-b]thiazole derivatives often exhibit activity against kinases (e.g., VEGFR2, tubulin) and cancer cell lines (e.g., MDA-MB-231, A549) .
Properties
CAS No. |
106833-38-9 |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H |
InChI Key |
CLWPCLYBXDBPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One common method includes the use of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is efficient, inexpensive, and environmentally friendly.
Industrial Production Methods
Industrial production of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles is becoming more prevalent in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Research Findings and Gaps
- Potency vs. Selectivity: While compounds like 7 (Kamal et al.) are highly potent, their selectivity across cell lines is variable. For instance, 5l shows 16-fold selectivity for MDA-MB-231 over HepG2 .
- Structural Optimization: Substituents like 3,4,5-trimethoxyphenyl enhance tubulin binding, whereas halogenated aryl groups improve pharmacokinetic properties .
- Unanswered Questions: The exact binding mode of "Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-" remains uncharacterized. Further studies on its kinase inhibition profile and in vivo efficacy are needed.
Biological Activity
Introduction
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methanone functional group linked to an imidazo[2,1-b]thiazole moiety, influencing its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Synthesis Pathways
Several synthetic pathways exist for creating Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-, allowing for the generation of various analogs with tailored properties. Notable methods include:
- Condensation Reactions : Combining thiazole and imidazole derivatives.
- Functional Group Modifications : Altering substituents on the phenyl ring to enhance biological activity.
Antimicrobial Activity
Research indicates that Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- exhibits significant antimicrobial properties against various bacterial strains and fungi. A study highlighted that derivatives of imidazo[2,1-b]thiazole showed effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the H37Rv strain .
Anticancer Activity
The anticancer potential of Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has been demonstrated through various studies. For instance:
- Case Study 1 : Compound IT10 (a derivative) displayed an IC50 of 2.32 μM against Mtb and exhibited low toxicity towards normal cell lines (CC50 >128 μM) .
- Case Study 2 : Another derivative IT06 showed significant activity with an IC50 of 2.03 μM against Mtb .
These findings suggest that modifications to the phenyl moiety can significantly enhance anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl ring influence the biological activity of the compound. For example:
| Compound | Substitution | IC50 (μM) | Activity |
|---|---|---|---|
| IT10 | 4-Nitro | 2.32 | Antitubercular |
| IT06 | 2,4-Dichloro | 2.03 | Antitubercular |
This table summarizes the impact of different substitutions on the biological efficacy of derivatives.
Studies have explored the mechanism of action for Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-. Molecular docking studies revealed that these compounds interact with specific biological targets such as Pantothenate synthetase in Mtb . This interaction is crucial for understanding how these compounds can be optimized for therapeutic use.
Q & A
Q. What are efficient synthetic routes for Methanone, imidazo[2,1-b]thiazol-5-ylphenyl derivatives?
A solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅·MeSO₃H) is highly effective, achieving yields of 90–96% under optimized conditions. This method avoids hazardous solvents and leverages hydrogen bonding to activate carbonyl/ethynyl groups, facilitating nucleophilic addition. Key steps include electrophilic substitution and cyclization, compatible with halogen, nitro, and alkyl substituents .
Q. Which characterization techniques are critical for validating the structure of these derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential. Elemental analysis confirms purity, while X-ray crystallography (if applicable) resolves stereochemistry. For example, substituted imidazo[2,1-b]thiazole derivatives in studies were validated via IR (C=O stretch at 1650–1750 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.5 ppm) .
Q. What pharmacological targets are associated with this compound class?
Key targets include 5-lipoxygenase (89% inhibition), EGFR kinase (63% inhibition), and aldose reductase (IC₅₀ = 0.98 μM for select derivatives). These activities are linked to anti-inflammatory, anticancer, and antidiabetic applications .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in imidazo[2,1-b]thiazole derivatives?
Systematic structure-activity relationship (SAR) studies are critical. Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring improves reaction kinetics and yields, while halogen substituents (e.g., -Br) enhance binding to hydrophobic enzyme pockets. Molecular docking reveals that 4-thiazolidinone derivatives interact with PPARγ via hydrogen bonding and π-π stacking .
Q. How should researchers address contradictions in reported biological activity data?
Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and comparative studies with structural analogs are recommended. For instance, discrepancies in EGFR kinase inhibition may arise from assay conditions (e.g., ATP concentration) or compound solubility. Dose-response curves and kinetic studies (e.g., IC₅₀, Kᵢ) clarify potency .
Q. What computational methods support mechanistic insights into these compounds?
Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like aldose reductase, identifying key residues (e.g., Tyr48, His110) for binding. MD simulations assess stability over 100 ns trajectories .
Q. How can solvent-free conditions improve scalability in synthesis?
Solvent-free protocols reduce waste and simplify purification. For example, Eaton’s reagent enables a one-pot Friedel-Crafts acylation without requiring column chromatography. Reaction monitoring via TLC or GC-MS ensures completion, while microwave irradiation accelerates steps (e.g., 30 min vs. 24 hr conventional) .
Methodological Considerations
- Data Contradiction Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., NIH-3T3 vs. HeLa cells). Adjust for variables like pH, temperature, and co-solvents.
- Experimental Design : Prioritize substituents with known pharmacophoric effects (e.g., -CF₃ for metabolic stability) and use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
